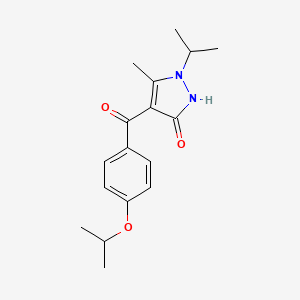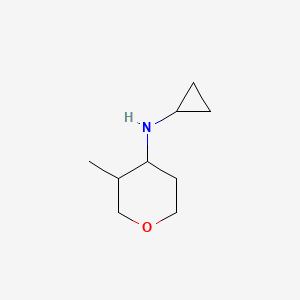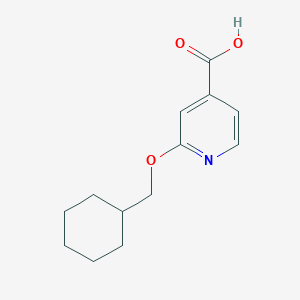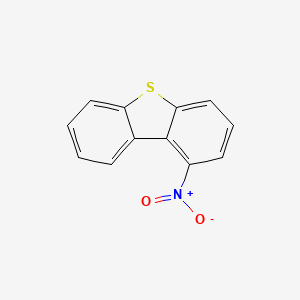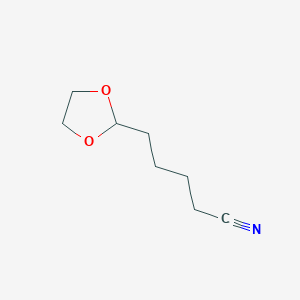
5-(1,3-Dioxolan-2-YL)pentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolane-2-pentanenitrile is an organic compound that features a dioxolane ring fused with a pentanenitrile group. This compound is part of the dioxolane family, which are heterocyclic acetals known for their stability and versatility in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dioxolane-2-pentanenitrile can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Other methods include the use of ultrasound-assisted synthesis with graphene oxide catalysts, which offer mild reaction conditions, high yields, and short reaction times .
Industrial Production Methods
Industrial production of 1,3-dioxolane derivatives often involves the use of carbonyl compounds and diols under acidic conditions. The use of catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide has been reported to enhance the efficiency and selectivity of the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxolane-2-pentanenitrile undergoes various chemical reactions, including:
Oxidation: Catalyzed by agents like KMnO₄ and OsO₄.
Reduction: Using reagents such as LiAlH₄ and NaBH₄.
Substitution: Involving nucleophiles like RLi and RMgX.
Common Reagents and Conditions
Common reagents include ethylene glycol, toluenesulfonic acid, and various Lewis acids. Reaction conditions often involve refluxing in toluene or other solvents, with continuous removal of water to drive the reaction to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions typically produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolane-2-pentanenitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-dioxolane-2-pentanenitrile involves its ability to form stable cyclic structures, which can protect carbonyl groups during chemical transformations . The compound’s molecular targets include carbonyl compounds, which it can acetalize or ketalize, thereby preventing unwanted side reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxane: Another heterocyclic acetal with similar stability and reactivity.
Tetrahydrofuran (THF): Related by the replacement of a methylene group with an oxygen atom.
Uniqueness
1,3-Dioxolane-2-pentanenitrile is unique due to its combination of a dioxolane ring with a pentanenitrile group, which imparts distinct chemical properties and reactivity compared to other dioxolanes and related compounds .
Eigenschaften
CAS-Nummer |
33683-57-7 |
|---|---|
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
5-(1,3-dioxolan-2-yl)pentanenitrile |
InChI |
InChI=1S/C8H13NO2/c9-5-3-1-2-4-8-10-6-7-11-8/h8H,1-4,6-7H2 |
InChI-Schlüssel |
KLIVUFKMYLIYOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)CCCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13975039.png)
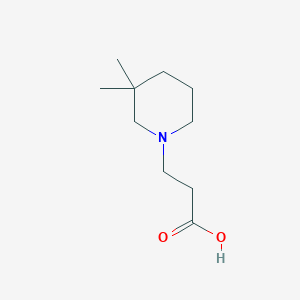
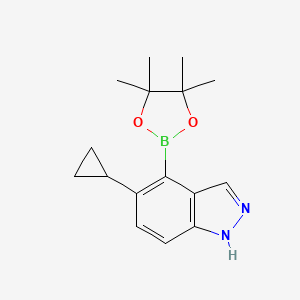
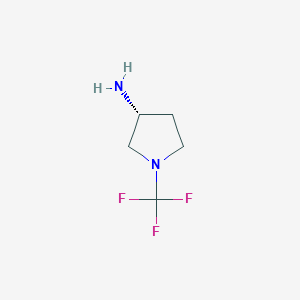
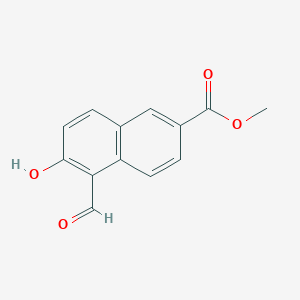
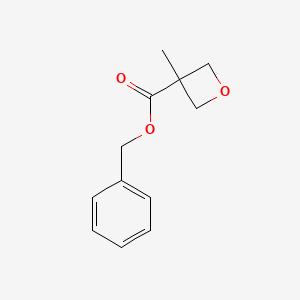
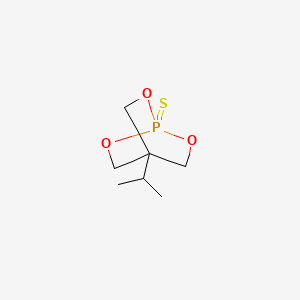
![1-[4-(Aminocarbonyl)-2-methylphenyl]-5-[5-(1H-imidazol-1-yl)-2-thienyl]-1H-pyrrole-2-propanoic acid](/img/structure/B13975078.png)
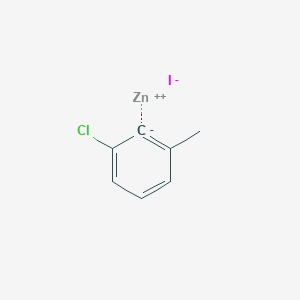
![6-Ethyl-1,6-diazaspiro[3.4]octane](/img/structure/B13975085.png)
